molecular formula C20H16FN3O4 B2574003 N-(4-fluoro-3-nitrophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899948-09-5

N-(4-fluoro-3-nitrophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2574003
CAS No.: 899948-09-5
M. Wt: 381.363
InChI Key: ZGKOWRLHNQNNMX-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine carboxamide core. Key structural features include:

  • A 4-fluoro-3-nitrophenyl substituent at the N-position of the carboxamide, contributing electron-withdrawing properties.
  • A 4-methylbenzyl group attached to the dihydropyridine ring, influencing steric and hydrophobic interactions.
    This compound shares structural motifs with kinase inhibitors and antimicrobial agents, though its specific biological targets require further validation.

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c1-13-4-6-14(7-5-13)12-23-10-2-3-16(20(23)26)19(25)22-15-8-9-17(21)18(11-15)24(27)28/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKOWRLHNQNNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluoro-3-nitrophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound recognized for its potential biological activity, particularly in medicinal chemistry. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a dihydropyridine ring, substituted with a 4-fluoro-3-nitrophenyl moiety and a 4-methylbenzyl group. The molecular structure can be represented as follows:

C18H17FN2O3\text{C}_{18}\text{H}_{17}\text{F}\text{N}_{2}\text{O}_{3}

Synthesis Methods

The synthesis typically involves multi-step organic reactions, including:

  • Nitration : Introduction of the nitro group using nitric acid.
  • Fluorination : Use of fluorinating agents like N-fluorobenzenesulfonimide.
  • Amidation : Formation of the amide bond using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

The mechanism of action for this compound is primarily attributed to its interaction with specific biological targets, such as enzymes or receptors. The presence of fluorine and nitro groups enhances binding affinity, potentially modulating various biological pathways. Notably, it may act as an inhibitor or activator of specific enzymes involved in critical cellular processes .

Biological Assays and Findings

Research has indicated that compounds similar to this compound exhibit significant biological activities:

Activity Type Compound IC50 Value Reference
Met kinase inhibitionBMS-777607Not specified
Antitumor activityAnalogue 10Complete tumor stasis

In vivo studies demonstrated that certain analogues resulted in complete tumor stasis in human gastric carcinoma models following oral administration .

Case Studies

  • Antitumor Efficacy :
    • A study involving this compound analogues showed promising antitumor effects in xenograft models. The compounds were evaluated for their ability to inhibit tumor growth in vivo, leading to significant findings regarding their therapeutic potential .
  • Kinase Inhibition :
    • Research into substituted dihydropyridines revealed that modifications at specific positions could enhance selectivity and potency against Met kinases. Such findings suggest that structural variations can lead to improved pharmacological profiles .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds exhibit structural similarities but differ in substituents, leading to variations in biological activity and physicochemical properties:

Compound Name Key Substituents Biological Activity (Reported) Potency (IC50) Selectivity Notes Reference
Target Compound 4-fluoro-3-nitrophenyl, 4-methylbenzyl Not explicitly reported N/A N/A
BMS-777607 (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)... 4-ethoxy, 4-fluorophenyl, 2-amino-3-chloropyridinyl Met kinase inhibitor 3.5 nM Selective for Met kinase family
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4-acetylphenyl, 2-chloro-6-fluorobenzyl Antimicrobial (hypothesized) N/A Broad-spectrum activity
N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4'-chlorobiphenyl Agricultural fungicide (Boscalid analog) N/A Specific to fungal enzymes
Key Observations:

Substituent Positioning : The 4-methylbenzyl group in the target compound may confer better hydrophobic packing than the 2-methylbenzyl in PubChem CID 118719732, as para-substitution minimizes steric hindrance .

Biological Selectivity: BMS-777607’s 2-amino-3-chloropyridinyl moiety contributes to Met kinase selectivity, whereas the target compound lacks this feature, suggesting divergent targets .

Physicochemical and Pharmacokinetic Profiles

  • Metabolic Stability : Fluorine atoms (present in all analogs) generally improve metabolic stability by resisting oxidative degradation, though the nitro group may introduce susceptibility to reductase enzymes .

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